Methyl isoeugenol
Overview
Description
Methyl isoeugenol, also known as 1,2-dimethoxy-4-propenylbenzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound can exist in both (E)- and (Z)-isomeric forms and is known for its pleasant fragrance, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl isoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction, which is carried out at a temperature of 140°C for 3 hours. The optimal conditions involve a dimethyl carbonate drip rate of 0.09 mL/min and specific molar ratios of reactants .
Industrial Production Methods
Industrial production of this compound typically involves the use of dimethyl carbonate and phase transfer catalysts to achieve high yields and selectivity. The process is designed to be environmentally friendly, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl isoeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl isoeugenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma
Mechanism of Action
The exact mechanism of action of methyl isoeugenol is not fully understood. it is known to interact with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
Similar Compounds
Methyl eugenol: Similar in structure but differs in the position of the double bond.
Isoeugenol: The parent compound from which methyl isoeugenol is derived.
Eugenol: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ether group enhances its stability and makes it more suitable for certain industrial applications compared to its analogs .
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-1-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | methyl isoeugenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052621 | |
Record name | 4-Prop-1-enylveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; delicate, clove-carnation aroma | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-16-3 | |
Record name | Methylisoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Prop-1-enylveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-prop-1-enylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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